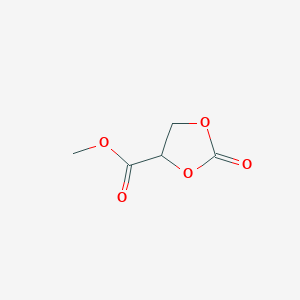

4-Methoxycarbonyl-2-oxo-1,3-dioxolane

概要

説明

4-Methoxycarbonyl-2-oxo-1,3-dioxolane is a useful research compound. Its molecular formula is C5H6O5 and its molecular weight is 146.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

Synthesis of Polyurethanes:

4-Methoxycarbonyl-2-oxo-1,3-dioxolane serves as a precursor for synthesizing polyurethanes. The compound can be reacted with isocyanates to produce polyurethanes with enhanced properties such as flexibility and resistance to chemicals. These polyurethanes are utilized in coatings, adhesives, and sealants due to their durability and performance under harsh conditions .

Blocking Agents:

The compound is also used as a blocking agent for amines in polyurethane systems. By acting as an end-capping agent, it helps prevent undesirable reactions during the curing process, thereby improving the stability and color of the final product. This application is particularly relevant in systems where an excess of amines could lead to discoloration or toxicity issues .

Medicinal Chemistry

Potential Anticancer Activity:

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Drug Delivery Systems:

The compound's reactivity allows it to be incorporated into drug delivery systems where it can facilitate the controlled release of therapeutic agents. This property is beneficial for developing targeted therapies that minimize side effects while maximizing efficacy .

Materials Science

Development of Functional Materials:

this compound is used in creating functional materials with specific properties such as hydrophilicity or hydrophobicity. These materials find applications in various fields including electronics, where they can be used in the fabrication of sensors and other devices .

Cyclic Carbonate Applications:

As a cyclic carbonate derivative, it can participate in reactions with amines to form polyhydroxyurethanes and hydroxycarbonates. These materials are valuable for their biodegradable properties and are increasingly being explored for use in environmentally friendly applications .

Case Studies

化学反応の分析

Acidic Hydrolysis

4-Methoxycarbonyl-2-oxo-1,3-dioxolane undergoes acidic hydrolysis to yield 2-oxo-1,3-dioxolane-4-carboxylic acid (Formula: C₄H₄O₅), a key intermediate for further functionalization.

Conditions :

-

Reagent: Aqueous acetic acid or other protic acids

-

Temperature: Reflux (~100°C)

-

Time: 3 hours

Experimental Data :

| Starting Material | Product | Yield | Purity | Reference |

|---|---|---|---|---|

| This compound | 2-Oxo-1,3-dioxolane-4-carboxylic acid | >95% | 97% (GC) |

Mechanism :

The methoxycarbonyl group undergoes nucleophilic attack by water, followed by decarboxylation and cyclocarbonate ring retention.

Transesterification Reactions

The methyl ester group participates in transesterification to form diverse esters.

General Reaction :

Conditions :

-

Catalysts: Acidic or enzymatic (e.g., lipases)

-

Solvent: Dichloromethane or acetone

-

Temperature: Room temperature to 60°C

Example :

Reactions with Amines

The cyclic carbonate reacts with amines to form hydroxyurethanes , favored in industrial coatings and adhesives.

General Reaction :

Key Findings :

-

Primary amines (e.g., ethanolamine): Reaction completes in 2–4 hours at 25°C .

-

Aromatic amines (e.g., benzylamine): Slower kinetics (6–8 hours) due to steric hindrance .

Product Stability :

Hydroxyurethanes with secondary hydroxyl groups dominate due to electronic stabilization of intermediates .

Halogenation to Acyl Halides

The carboxylic acid derivative (from hydrolysis) reacts with halogenation agents to form 2-oxo-1,3-dioxolane-4-acyl halides .

Conditions :

-

Reagent: Thionyl chloride (SOCl₂)

-

Catalyst: Dimethylformamide (DMF)

-

Temperature: 60°C (solvent-free)

Example :

Carboxamide Formation

Reaction with polyisocyanates produces 2-oxo-1,3-dioxolane-4-carboxamides , used in polymer chemistry.

General Reaction :

Conditions :

Oxidation Reactions

Glycerol carbonate (a structural analog) undergoes N-oxide-mediated oxidation to form 2-oxo-1,3-dioxolane-4-carboxylic acid, suggesting similar pathways for 4-methoxycarbonyl derivatives .

Reagents :

-

Trichloroisocyanuric acid

-

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)

-

NaBr

特性

分子式 |

C5H6O5 |

|---|---|

分子量 |

146.10 g/mol |

IUPAC名 |

methyl 2-oxo-1,3-dioxolane-4-carboxylate |

InChI |

InChI=1S/C5H6O5/c1-8-4(6)3-2-9-5(7)10-3/h3H,2H2,1H3 |

InChIキー |

HNHHKYXWATVPLU-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1COC(=O)O1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。